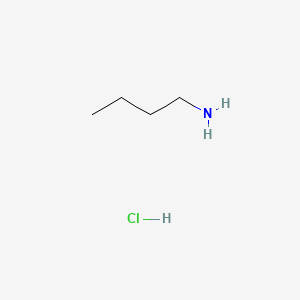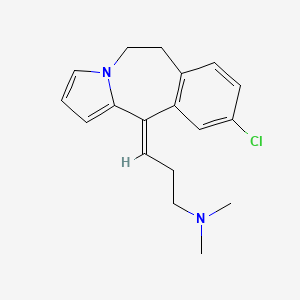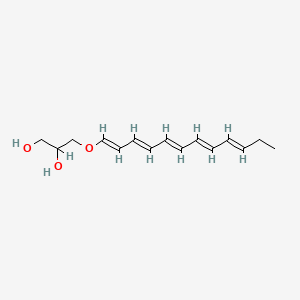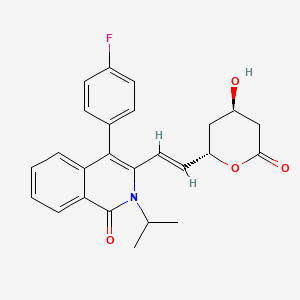
6-(2-(4-(4-Fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)ethen-1-yl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP 61969 involves multiple steps, starting with the preparation of the isoquinolinone core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The final product is obtained through purification techniques such as high-performance liquid chromatography .
Industrial Production Methods
Industrial production of RP 61969 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RP 61969 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert RP 61969 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RP 61969 can yield oxides, while reduction can produce reduced isoquinolinone derivatives .
Scientific Research Applications
Chemistry: Used as a model compound in studies of isoquinolinone derivatives.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for hyperlipidemia and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
RP 61969 exerts its effects by inhibiting hydroxymethyl glutaryl coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The compound targets specific molecular pathways, including the mevalonate pathway, which is crucial for cholesterol synthesis .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another hydroxymethyl glutaryl coenzyme A reductase inhibitor used to lower cholesterol levels.
Atorvastatin: A widely used statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Uniqueness of RP 61969
RP 61969 is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its isoquinolinone core and fluorophenyl group contribute to its high affinity for hydroxymethyl glutaryl coenzyme A reductase, making it a potent inhibitor .
Properties
CAS No. |
126059-69-6 |
|---|---|
Molecular Formula |
C25H24FNO4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C25H24FNO4/c1-15(2)27-22(12-11-19-13-18(28)14-23(29)31-19)24(16-7-9-17(26)10-8-16)20-5-3-4-6-21(20)25(27)30/h3-12,15,18-19,28H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1 |
InChI Key |
NNYJKTFIAUUWRQ-MCBHFWOFSA-N |
SMILES |
CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Isomeric SMILES |
CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |
Canonical SMILES |
CC(C)N1C(=C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Synonyms |
6-(2-(4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)ethen-1-yl)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one RP 61969 RP-61969 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


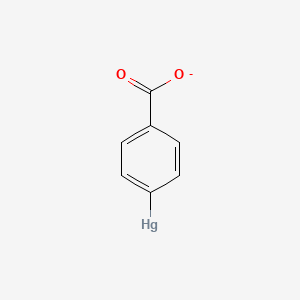
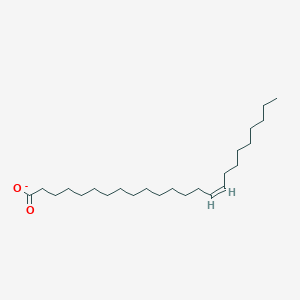
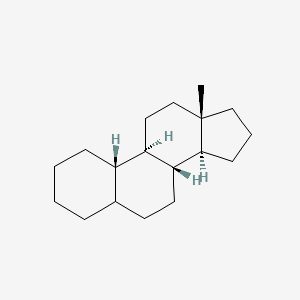
![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)
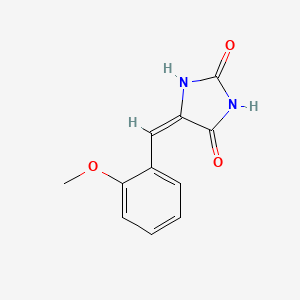
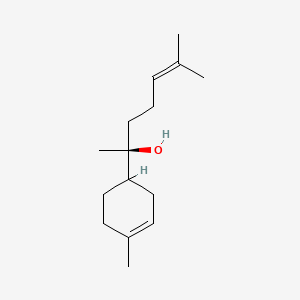
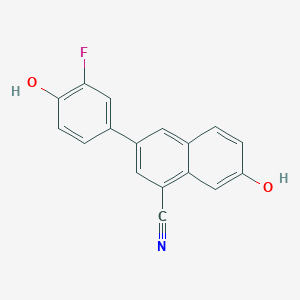
![1-phenyl-2-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]benzimidazol-1-yl]ethanone](/img/structure/B1239776.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)
